molecular formula C10H10N4O4S2 B12728655 Ethanediamide, N-((2-amino-6-benzothiazolyl)sulfonyl)-N'-methyl- CAS No. 108679-63-6

Ethanediamide, N-((2-amino-6-benzothiazolyl)sulfonyl)-N'-methyl-

Katalognummer: B12728655
CAS-Nummer: 108679-63-6
Molekulargewicht: 314.3 g/mol
InChI-Schlüssel: XVLUVLSHEKXHLJ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Ethanediamide, N-((2-amino-6-benzothiazolyl)sulfonyl)-N’-methyl- is a complex organic compound with significant applications in various scientific fields. This compound is characterized by its unique structure, which includes an ethanediamide backbone, a benzothiazole ring, and sulfonyl and methyl groups. Its molecular formula is C10H12N4O2S2, and it is known for its stability and reactivity under specific conditions .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of ethanediamide, N-((2-amino-6-benzothiazolyl)sulfonyl)-N’-methyl- typically involves multiple steps, starting with the preparation of the benzothiazole ringThe reaction conditions often require controlled temperatures and the use of specific catalysts to ensure the desired product is obtained with high purity and yield .

Industrial Production Methods

In industrial settings, the production of this compound is scaled up using optimized synthetic routes that ensure cost-effectiveness and efficiency. The process involves the use of large reactors, precise temperature control, and continuous monitoring to maintain the quality of the final product .

Analyse Chemischer Reaktionen

Types of Reactions

Ethanediamide, N-((2-amino-6-benzothiazolyl)sulfonyl)-N’-methyl- undergoes various chemical reactions, including:

Common Reagents and Conditions

The reactions involving this compound often require specific reagents and conditions. For example, oxidation reactions may be carried out in acidic or basic media, while reduction reactions typically occur under anhydrous conditions to prevent unwanted side reactions .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For instance, oxidation may yield sulfonic acids, while reduction can produce amines or alcohols .

Wissenschaftliche Forschungsanwendungen

Ethanediamide, N-((2-amino-6-benzothiazolyl)sulfonyl)-N’-methyl- has a wide range of applications in scientific research, including:

    Chemistry: It is used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: This compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the production of dyes, pigments, and other industrial chemicals.

Wirkmechanismus

The mechanism of action of ethanediamide, N-((2-amino-6-benzothiazolyl)sulfonyl)-N’-methyl- involves its interaction with specific molecular targets and pathways. For example, in biological systems, it may inhibit certain enzymes or interfere with cellular processes, leading to its observed effects. The exact molecular targets and pathways can vary depending on the specific application and context .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

Ethanediamide, N-((2-amino-6-benzothiazolyl)sulfonyl)-N’-methyl- stands out due to its unique combination of functional groups, which confer specific reactivity and stability. This makes it particularly valuable in various research and industrial applications .

Eigenschaften

CAS-Nummer

108679-63-6

Molekularformel

C10H10N4O4S2

Molekulargewicht

314.3 g/mol

IUPAC-Name

N'-[(2-amino-1,3-benzothiazol-6-yl)sulfonyl]-N-methyloxamide

InChI

InChI=1S/C10H10N4O4S2/c1-12-8(15)9(16)14-20(17,18)5-2-3-6-7(4-5)19-10(11)13-6/h2-4H,1H3,(H2,11,13)(H,12,15)(H,14,16)

InChI-Schlüssel

XVLUVLSHEKXHLJ-UHFFFAOYSA-N

Kanonische SMILES

CNC(=O)C(=O)NS(=O)(=O)C1=CC2=C(C=C1)N=C(S2)N

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.